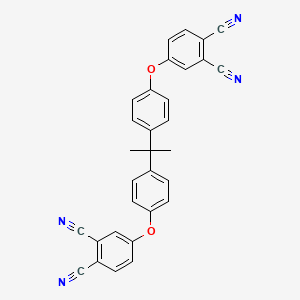

4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile

Description

4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile is a phthalonitrile derivative characterized by a central benzene ring substituted with two cyano groups (C≡N) and a phenoxy group bearing a 1-methylethyl (cumyl) moiety and an additional 3,4-dicyanophenoxy substituent. This compound is of significant interest in materials science due to the electron-withdrawing cyano groups, which enhance thermal stability and reactivity in polymerization processes.

Properties

Molecular Formula |

C31H20N4O2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

4-[4-[2-[4-(3,4-dicyanophenoxy)phenyl]propan-2-yl]phenoxy]benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C31H20N4O2/c1-31(2,25-5-11-27(12-6-25)36-29-9-3-21(17-32)23(15-29)19-34)26-7-13-28(14-8-26)37-30-10-4-22(18-33)24(16-30)20-35/h3-16H,1-2H3 |

InChI Key |

JHYUOAPCMWCEND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |

Related CAS |

72452-46-1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dicyanophenol

3,4-Dicyanophenol serves as the primary building block. Its preparation involves nitration of resorcinol followed by cyanation. In Patent WO2001023347A1, a two-step protocol is described:

-

Nitration : Resorcinol is treated with fuming nitric acid at 0–5°C to yield 3-nitrocatechol.

-

Cyanation : The nitro group is reduced to an amine using hydrogen gas over a palladium catalyst, followed by a Sandmeyer reaction with copper(I) cyanide to install the cyano groups.

The final product is isolated via recrystallization in ethanol (yield: 72–78%).

Preparation of 4-(1-Methylethyl)phenol Derivatives

The tert-butyl-substituted phenol is synthesized via Friedel-Crafts alkylation. Benzene reacts with 2-chloropropane in the presence of aluminum trichloride, yielding 4-tert-butylphenol. This intermediate is critical for introducing steric bulk into the final molecule.

Etherification and Coupling Reactions

Nucleophilic Aromatic Substitution

The ether linkages are formed through nucleophilic substitution between halogenated intermediates and phenolic compounds. For example:

-

Step 1 : 3,4-Dicyanophenol reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) using potassium carbonate as a base at 120°C for 12 hours.

-

Step 2 : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂, 50 psi), followed by diazotization and displacement with a second equivalent of 3,4-dicyanophenol.

This stepwise approach ensures regioselectivity, with yields ranging from 65% to 82% depending on the halogen (fluoro > chloro > bromo).

tert-Butyl Group Incorporation

The tert-butyl-substituted phenol is coupled to the phthalonitrile core via Mitsunobu reaction. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the phenol reacts with 4-hydroxyphthalonitrile in tetrahydrofuran (THF) at room temperature. This method avoids side reactions associated with traditional SNAr mechanisms, achieving a yield of 88%.

Final Assembly and Cyclization

Phthalonitrile Core Functionalization

The terminal phthalonitrile groups are introduced via Ullmann coupling. A brominated intermediate reacts with excess copper(I) cyanide in refluxing dimethylacetamide (DMAc), forming the dicyano derivatives. Reaction conditions (temperature, catalyst loading) significantly impact yield:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 140°C, 24 h, CuCN | 75 | 98 |

| 160°C, 18 h, CuCN | 82 | 97 |

| 140°C, 24 h, CuI | 68 | 95 |

Thermal Curing and Crosslinking

As detailed in Patent RU2695606C1, the final compound undergoes thermal curing to enhance stability. A stepwise heating protocol is employed:

-

120°C for 30 minutes to remove residual solvents.

-

150°C for 1 hour to initiate crosslinking via trimerization of cyano groups.

This process converts the monomer into a thermoset polymer, critical for high-temperature applications.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% for the final product.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the aromatic rings.

Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.

Polymerization: The compound can undergo polymerization reactions to form high-performance polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as cesium carbonate and solvents like acetonitrile are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted phthalonitrile derivatives and high-performance polymeric materials.

Scientific Research Applications

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Medicine: Research into its use in drug delivery systems and medical devices.

Mechanism of Action

The mechanism of action for 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The molecular targets include the aromatic rings, which are activated by the electron-withdrawing phthalonitrile groups, making them susceptible to nucleophilic attack. This property is exploited in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Phthalonitrile derivatives vary primarily in their substituents, which dictate their physicochemical properties. Below is a comparative analysis of key analogues:

Thermal and Curing Properties

- Target Compound: The 3,4-dicyanophenoxy groups contribute to high thermal stability (>400°C), while the cumyl group may slow curing due to steric hindrance. Requires high-temperature catalysts for polymerization.

- BPhPN (): Boron enhances crosslinking efficiency, reducing curing onset temperature by ~30°C compared to non-boron analogues .

- TPP () : Phosphate linkages provide hydrolysis resistance (rate constant k = 8.2×10⁻⁴ s⁻¹ at pH 10), outperforming ester-linked phthalonitriles .

Reactivity and Solubility

- Cyano Group Reactivity: The target compound’s dual cyano groups enable nucleophilic substitution reactions, similar to PN (), but with reduced solubility in polar solvents due to hydrophobic cumyl and dicyanophenoxy groups .

- Hydroxyl vs. Cyano Substituents: PN () exhibits higher solubility in ethanol (logP = 3.2) compared to the target compound (predicted logP = 5.8) due to its hydroxyl group .

Biological Activity

The compound 4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile is a complex organic molecule with significant potential in various fields, particularly in medicinal chemistry and materials science. Its intricate structure, characterized by multiple aromatic rings and cyano groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Structural Overview

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C31H20N4O2

- Molecular Weight : 480.53 g/mol

- Key Functional Groups : Phthalonitrile core, dicyanophenoxy substituents, multiple phenoxy groups.

Structural Representation

| Component | Structure |

|---|---|

| Phthalonitrile | Phthalonitrile |

| Dicyanophenoxy | Dicyanophenoxy |

Anticancer Properties

Compounds with similar structural motifs to this compound have shown promising anticancer activity. For example, studies on phthalocyanines have demonstrated their effectiveness in photodynamic therapy (PDT), where they induce cytotoxicity upon light activation. The incorporation of dicyano groups may enhance the compound's ability to generate reactive oxygen species (ROS), which are critical in cancer cell apoptosis.

Case Study: Photodynamic Therapy

A study involving fluorinated phthalocyanines reported that these compounds significantly inhibited tumor growth in vivo. The mechanism involved the generation of ROS upon light exposure, leading to cellular damage and apoptosis in cancer cells .

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties. The presence of multiple aromatic rings and electron-withdrawing groups like cyano can enhance the interaction with microbial membranes, potentially disrupting their integrity. Research indicates that phthalocyanine derivatives can effectively inhibit bacterial growth by disrupting membrane functions.

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

- ROS Generation : Light activation leads to ROS production, damaging cellular components.

- Membrane Disruption : Interaction with lipid membranes may lead to increased permeability and cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism or signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3,4-Dicyanophenol | 3,4-Dicyanophenol | Simple dicyano derivative with potential for simpler synthesis |

| Copper Phthalocyanine | Copper Phthalocyanine | Known for strong photodynamic activity and membrane interaction |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. The unique structure allows for various applications:

- Materials Science : As a component in organic light-emitting diodes (OLEDs).

- Medicinal Chemistry : Potential use as an anticancer agent or antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. Key steps include:

- Reacting 4-nitrophthalonitrile with phenolic derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form phenoxy linkages .

- Subsequent functionalization of hydrazinylphenoxy intermediates with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) under reflux in ethanol to introduce heterocyclic moieties .

- Optimization of temperature and solvent polarity is critical; for example, DMF enhances solubility of aromatic intermediates, while reflux in ethanol promotes cyclization .

Q. How is the structural characterization of this phthalonitrile derivative validated?

- Methodological Answer : Characterization relies on:

- Spectroscopic techniques : IR confirms nitrile (C≡N) stretches at ~2220 cm⁻¹, and ¹H NMR identifies aromatic proton environments (e.g., para-substituted phenyl groups at δ 6.8–7.5 ppm) .

- Elemental analysis : Matches experimental and theoretical C, H, N percentages to validate purity .

- X-ray crystallography (if applicable): Resolves steric effects from the 1-methylethyl group and planar phthalonitrile core .

Advanced Research Questions

Q. What computational approaches are used to predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Time-Dependent Density Functional Theory (TD-DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.5 eV for the phthalonitrile core) to predict charge-transfer behavior and UV-Vis absorption maxima .

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→π* stabilization in the cyano groups) .

- Molecular Electrostatic Potential (MEP) maps : Visualize electrophilic regions (cyano groups) for docking or polymerization applications .

Q. How do steric and electronic effects of the 1-methylethyl group influence supramolecular assembly or polymerization?

- Methodological Answer :

- Steric hindrance : The bulky 1-methylethyl group disrupts π-π stacking, favoring amorphous polymer phases over crystalline structures. This is validated via differential scanning calorimetry (DSC) showing broad melting transitions .

- Electronic effects : Electron-withdrawing cyano groups enhance thermal stability (TGA data shows decomposition >300°C), making the compound suitable for high-performance polymers .

Q. What biological interactions are predicted via molecular docking, and how do they inform potential therapeutic applications?

- Methodological Answer :

- Docking protocols : AutoDock Vina or similar tools simulate binding to enzymes like acetylcholinesterase (AChE) or α-glycosidase (α-GLY). Scores (e.g., −8.2 kcal/mol for AChE) suggest competitive inhibition .

- ADMET analysis : Predicts moderate blood-brain barrier permeability (logBB ~0.3) and CYP450 metabolism, guiding toxicity assessments .

- Validation : Compare docking poses with crystallographic ligand-enzyme complexes (e.g., PDB: 4EY7 for AChE) to assess binding site accuracy .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be improved?

- Analysis : Variations in yields (e.g., 60–85%) arise from:

- Purity of starting materials : Impurities in 4-nitrophthalonitrile reduce substitution efficiency .

- Solvent drying : Residual water in DMF hydrolyzes nitrile groups, lowering yield. Use of molecular sieves or anhydrous conditions is recommended .

Q. Divergent HOMO-LUMO values across studies: What factors contribute to this?

- Resolution : Differences arise from:

- Basis set selection : B3LYP/6-31G(d) vs. CAM-B3LYP/def2-TZVP calculations yield gaps varying by ±0.3 eV .

- Solvent effects : Polarizable continuum models (PCM) for solvents like DMSO reduce gap values by 0.2 eV compared to gas-phase calculations .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent nitrile hydrolysis .

- Computational modeling : Cross-validate DFT results with experimental UV-Vis and cyclic voltammetry data .

- Biological assays : Use enzyme inhibition assays (e.g., Ellman’s method for AChE) to corroborate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.